molecular formula C10H13NO3 B8422512 1-Ethoxy-3-(2-nitro-ethyl)-benzene

1-Ethoxy-3-(2-nitro-ethyl)-benzene

Cat. No. B8422512
M. Wt: 195.21 g/mol
InChI Key: HSDGOXZNGATBCG-UHFFFAOYSA-N
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Patent
US07504392B2

Procedure details

To a solution of LiAlH4 (1M in THF, 13 mL) was added dropwise a solution of 1-ethoxy-3-(2-nitro-ethyl)-benzene (0.5 g, 2.6 mmol) in THF (8 mL). The mixture was refluxed for two hours before allowing to cool and adding dropwise to rochelles salt. The mixture was extracted with ethyl acetate, dried with sodium sulfate and evaporated to dryness. The resulting yellow oil was purified by chromatography on silica, eluting with 3 to 15% MeOH/NH3 in dichloromethane, yielding the subtitled compound as a yellow oil (0.23 g).
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH2:7]([O:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([CH2:16][CH2:17][N+:18]([O-])=O)[CH:11]=1)[CH3:8]>C1COCC1>[CH2:7]([O:9][C:10]1[CH:11]=[C:12]([CH2:16][CH2:17][NH2:18])[CH:13]=[CH:14][CH:15]=1)[CH3:8] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
13 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C)OC1=CC(=CC=C1)CC[N+](=O)[O-]
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
adding dropwise to rochelles salt
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The resulting yellow oil was purified by chromatography on silica
WASH
Type
WASH
Details
eluting with 3 to 15% MeOH/NH3 in dichloromethane

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=1C=C(C=CC1)CCN
Measurements
Type Value Analysis
AMOUNT: MASS 0.23 g
YIELD: CALCULATEDPERCENTYIELD 53.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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